CID 156595058

Description

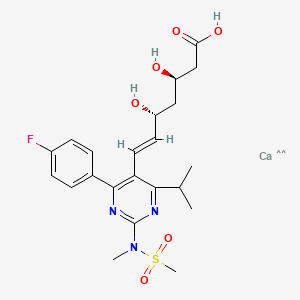

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H28CaFN3O6S |

|---|---|

Molecular Weight |

521.6 g/mol |

InChI |

InChI=1S/C22H28FN3O6S.Ca/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/b10-9+;/t16-,17+;/m0./s1 |

InChI Key |

AVDMILNVMOXCHF-HQSWTOJGSA-N |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca] |

Origin of Product |

United States |

Chemical Synthesis and Analog Design for Cid 156595058

Advanced Synthetic Strategies for CID 156595058 and its Structural Analogues.

A central feature in the synthesis of ARD-69 and its analogues is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. umich.edu This reaction is typically employed to connect the linker moiety to one of the protein-binding ligands. For instance, a terminal alkyne on the linker can be coupled with an aryl halide on the AR antagonist or vice versa. umich.edu The reaction conditions for Sonogashira coupling in the context of complex molecule synthesis are generally mild, involving a palladium catalyst, a copper(I) co-catalyst, and an amine base. umich.edu

Amide bond formation is another critical step in the assembly of ARD-69. tocris.com Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are often utilized to ligate the VHL ligand to the linker or the linker to the AR antagonist. These reagents facilitate the efficient formation of the amide bond under mild conditions, which is crucial for preserving the integrity of the complex and often chiral structures of the protein-binding moieties.

The synthesis of the individual components of ARD-69, namely the AR antagonist and the VHL ligand, also requires sophisticated synthetic strategies. The AR antagonist portion is a non-steroidal, small molecule designed to bind with high affinity to the ligand-binding domain of the AR. researchgate.net Its synthesis often involves multiple steps, including the construction of a core scaffold followed by functionalization to optimize binding affinity and selectivity. The VHL ligand is a more complex, peptide-like molecule that mimics the binding motif of the hypoxia-inducible factor 1α (HIF-1α), the natural substrate of VHL. rsc.org Its synthesis often involves the use of protected amino acids and requires careful control of stereochemistry. researchgate.net

| Reaction Type | Purpose in ARD-69 Synthesis | Key Reagents |

| Sonogashira Coupling | Ligation of linker to a protein-binding ligand | Palladium catalyst, Copper(I) co-catalyst, Amine base |

| Amide Bond Formation | Ligation of linker to a protein-binding ligand | HATU, HBTU, or other peptide coupling reagents |

Asymmetric Synthesis Approaches for this compound Stereoisomers.

The biological activity of ARD-69 is highly dependent on its stereochemistry, particularly within the VHL ligand moiety. The VHL E3 ligase exhibits a high degree of stereoselectivity in its recognition of its natural substrate, HIF-1α, and this selectivity extends to small molecule ligands designed to mimic it. acs.org Therefore, the asymmetric synthesis of the VHL ligand component of ARD-69 is of paramount importance.

The VHL ligand in ARD-69 contains a hydroxylated proline residue, which is a critical recognition element for the VHL protein. acs.org The stereochemistry of the hydroxyl and the proline ring substituents must be precise to ensure high-affinity binding. The synthesis of this chiral building block often starts from a chiral pool material, such as L-hydroxyproline, which is then elaborated through a series of stereocontrolled reactions to install the necessary functionality. researchgate.net

The stereoselective introduction of a methyl group at the benzylic position of the VHL ligand has been shown to enhance binding affinity. nih.gov This modification requires an asymmetric synthesis approach to ensure the correct stereoisomer is obtained. This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or the separation of diastereomers.

The synthesis of different stereoisomers of ARD-69 is crucial for structure-activity relationship (SAR) studies. By comparing the biological activity of different stereoisomers, researchers can gain a deeper understanding of the molecular interactions that govern the formation of the ternary complex between the AR, ARD-69, and the VHL E3 ligase.

| Stereocenter Location | Importance | Synthetic Approach |

| VHL Ligand (hydroxyproline) | Critical for VHL binding | Use of chiral pool starting materials (e.g., L-hydroxyproline) |

| VHL Ligand (benzylic position) | Enhances VHL binding affinity | Asymmetric catalysis, chiral auxiliaries, or diastereomeric separation |

| AR Antagonist | May influence AR binding affinity and selectivity | Asymmetric synthesis of the antagonist scaffold |

Rational Design and Synthesis of this compound Derivatives for Mechanistic Probing.

The modular nature of PROTACs like ARD-69 makes them amenable to rational design and modification for the purpose of mechanistic probing. tocris.com By systematically altering the structure of the AR antagonist, the VHL ligand, or the linker, researchers can investigate the key determinants of PROTAC efficacy, including ternary complex formation, ubiquitination, and proteasomal degradation.

One common strategy for creating mechanistic probes is to synthesize derivatives with modified linkers. The length, rigidity, and composition of the linker can have a profound impact on the stability and geometry of the ternary complex. researchgate.net By synthesizing a series of ARD-69 analogs with varying linker lengths, it is possible to determine the optimal linker length for efficient AR degradation. researchgate.net The inclusion of rigidifying elements, such as piperidine (B6355638) or piperazine (B1678402) rings, in the linker can also be explored to pre-organize the molecule in a conformation conducive to ternary complex formation. researchgate.net

Another approach to creating mechanistic probes is to modify the protein-binding ligands. For example, a derivative of ARD-69 with a VHL ligand that has been mutated at a key binding residue can be synthesized to confirm that the degradation of AR is indeed VHL-dependent. umich.edu Similarly, a derivative with a non-binding AR antagonist can be used as a negative control to demonstrate that the activity of ARD-69 is dependent on its engagement with the AR.

More advanced mechanistic probes can be designed by incorporating functionalities that allow for the visualization or capture of the ternary complex. For instance, a fluorescent dye can be attached to the linker of ARD-69 to allow for the direct visualization of the PROTAC within cells. Photo-crosslinking moieties, such as diazirines or benzophenones, can also be incorporated into the structure of ARD-69. nih.gov Upon photoactivation, these groups can form covalent bonds with nearby proteins, allowing for the capture and identification of the components of the ternary complex.

| Derivative Type | Purpose | Example Modification |

| Linker Analogs | Optimize ternary complex formation | Varying linker length and rigidity |

| Ligand Mutants | Confirm mechanism of action | Non-binding VHL ligand or AR antagonist |

| Functionalized Probes | Visualize or capture ternary complex | Fluorescent dyes, photo-crosslinkers |

Molecular and Biochemical Interaction Profiling of Cid 156595058

Protein-Ligand Interaction Dynamics of CID 156595058

The interaction of this compound with biological macromolecules is a critical aspect of its biochemical profile. Research has explored its binding characteristics with serum albumins and other target proteins.

Elucidation of this compound Binding to Serum Albumins (e.g., Human Serum Albumin) via Spectroscopic and Computational Approaches

Studies investigating the interaction of compounds with serum albumins, such as Human Serum Albumin (HSA), often employ a combination of spectroscopic and computational techniques to elucidate binding mechanisms, affinities, and conformational changes. Spectroscopic methods like fluorescence spectroscopy, UV-Vis absorption, and Circular Dichroism (CD) are commonly used to monitor changes in protein structure and microenvironment upon ligand binding nih.govnih.govmdpi.comrsc.orgnih.govnih.govd-nb.infonih.govplos.orgnih.gov. These techniques can reveal the quenching of intrinsic protein fluorescence, shifts in absorption spectra, and alterations in secondary structure content (e.g., changes in α-helix percentages) nih.govnih.govmdpi.comrsc.orgnih.govnih.govnih.govplos.orgnih.gov. Computational approaches, including molecular docking and molecular dynamics simulations, provide atomic-level insights into the binding sites, orientation, and stability of the ligand-protein complex nih.govnih.govrsc.orgnih.govd-nb.infonih.govplos.orgrsc.org. These methods help to identify the types of interactions involved, such as hydrophobic contacts, hydrogen bonds, and electrostatic forces, and can predict binding affinities and thermodynamic parameters nih.govrsc.orgnih.govd-nb.infonih.govplos.orgplos.org. While specific studies on this compound binding to HSA were not directly found, the methodologies described for other compounds provide a framework for understanding such interactions nih.govnih.govmdpi.comrsc.orgnih.govnih.govd-nb.infonih.govplos.orgnih.govrsc.orgplos.orgsharif.eduub.edu.

Characterization of Binding Sites and Stoichiometry of this compound with Target Proteins

Characterizing the precise binding sites and the stoichiometry of protein-ligand interactions is crucial for understanding molecular recognition and the functional consequences of binding. Techniques like mass spectrometry (MS) under non-denaturing conditions (native MS) are powerful tools for unambiguously determining the stoichiometry of protein-ligand complexes by analyzing mass shifts nih.gov. Molecular docking and displacement studies, often using known site markers like warfarin (B611796) or diazepam for HSA, can further pinpoint specific binding pockets (e.g., Sudlow's site I or II) nih.govplos.orgub.edu. MicroScale Thermophoresis (MST) can also be employed to determine both binding affinity (Kd) and stoichiometry, by observing saturation curves in titration experiments amazonaws.com. While specific data for this compound regarding its binding sites and stoichiometry with target proteins were not found in the provided search results, these methods represent standard approaches for such characterization nih.govamazonaws.comdana-farber.orgvisionpublisher.infonih.govnih.govnih.gov.

Enzymatic Modulation by this compound

The enzymatic activity of this compound is a key area of investigation, particularly its potential modulation of enzymes involved in crucial metabolic pathways.

Kinetic and Mechanistic Studies of HMG-CoA Reductase Inhibition by this compound

Hydroxymethylglutaryl-CoA (HMG-CoA) reductase is a pivotal enzyme in cholesterol biosynthesis, and its inhibition is a primary target for lipid-lowering therapies, commonly known as statins patsnap.commdpi.comnih.govdovepress.comapexbt.comnih.govnih.gov. Kinetic studies typically involve determining parameters such as IC50 values (the concentration of inhibitor required to inhibit enzyme activity by 50%), Michaelis-Menten kinetics (Km, Vmax), and the type of inhibition (competitive, non-competitive, uncompetitive) patsnap.comapexbt.com. Mechanistic studies aim to elucidate how the inhibitor interacts with the enzyme's active site, which is often characterized by specific binding pockets for HMG-CoA and NADPH mdpi.com. While specific kinetic and mechanistic data for this compound's inhibition of HMG-CoA reductase were not directly identified in the provided search results, the general mechanisms of HMG-CoA reductase inhibitors and the methodologies for their study are well-established patsnap.commdpi.comnih.govdovepress.comapexbt.comnih.govnih.gov.

Investigation of Non-HMG-CoA Reductase Enzymatic Targets and their Modulation by this compound

Beyond HMG-CoA reductase, compounds can modulate the activity of numerous other enzymes, influencing various cellular pathways. Investigating these non-HMG-CoA reductase targets is essential for a comprehensive understanding of a compound's biological activity and potential off-target effects. Such investigations typically involve broad enzymatic screening assays to identify enzymes that are significantly affected by the compound. These studies can reveal novel mechanisms of action or potential liabilities. However, specific information regarding non-HMG-CoA reductase targets modulated by this compound was not found within the provided search results.

Cellular and Subcellular Mechanistic Insights of this compound

Cellular uptake mechanisms can involve various transport systems or passive diffusion, influenced by the compound's physicochemical properties. Subcellular localization studies, often employing fluorescent protein tagging (e.g., YFP fusion proteins) and confocal microscopy, are used to determine where a compound or its target resides within the cell (e.g., nucleus, cytoplasm, organelles) plos.orgnih.govnih.gov. These studies can provide insights into the cellular compartments where biochemical interactions occur. For instance, proteins involved in sphingolipid metabolism have been localized to the nucleus using such methods plos.org. Furthermore, the cellular mechanism of action can involve modulating signaling pathways, gene expression, or metabolic processes, as seen with HMG-CoA reductase inhibitors affecting transcription factors like NF-κB and AP-1 patsnap.comnih.gov. While specific cellular and subcellular mechanistic insights for this compound were not directly detailed in the provided search results, the general methodologies for investigating these aspects are well-established nih.govplos.orgnih.govnih.gov.

Impact on Cellular Bioenergetics: Adenosine Triphosphate (ATP) Synthesis and Mitochondrial Function

Olaparib's influence on cellular energy metabolism and mitochondrial function is complex and context-dependent. In some instances, particularly in cancer cells that have developed resistance to Olaparib, there is an observed enhancement of mitochondrial functionality. Olaparib-resistant prostate cancer cell lines have demonstrated increased basal and maximal respiration rates, elevated ATP production, and greater spare respiratory capacity compared to their parental, sensitive counterparts. This suggests a metabolic adaptation that supports the increased energy demands of managing DNA damage or maintaining viability in the presence of PARP inhibition aacrjournals.orgnih.govaacrjournals.org.

Conversely, under conditions of oxidative stress, Olaparib has shown protective effects on cellular bioenergetics in certain cell types. In human peripheral blood mononuclear cells (PBMCs) exposed to hydrogen peroxide (H₂O₂), Olaparib prevented the depletion of NAD+ and ATP levels and attenuated the reduction in mitochondrial membrane potential. Similarly, in colonic epithelial cells subjected to oxidative stress, Olaparib enhanced glycolysis (measured by extracellular acidification rate) and improved mitochondrial function, including mitochondrial coupling efficiency, maximal respiration, and spare respiratory capacity researchgate.netusp.brresearchgate.net.

However, Olaparib has also been identified as a mitochondrial Complex I inhibitor, suggesting a direct impact on cellular respiration that could impair cancer cell energy production researchgate.netnih.gov. In senescent murine macrophages, while baseline mitochondrial activity and bioenergetics were elevated, Olaparib treatment led to a more severe impairment of these functions compared to non-senescent cells nih.gov. These findings highlight that Olaparib can modulate cellular bioenergetics through various mechanisms, including direct inhibition of mitochondrial respiration and indirect effects mediated by its impact on DNA damage response and cellular stress pathways.

Table 1: Impact of Olaparib on Cellular Bioenergetics and Mitochondrial Function

| Parameter | Cell Model/Condition | Effect of Olaparib (or resistance) | Reference(s) |

| ATP Production | Olaparib-resistant prostate cancer cells vs. parental cells | Increased | aacrjournals.orgnih.govaacrjournals.org |

| Basal Respiration Rate | Olaparib-resistant prostate cancer cells vs. parental cells | Increased | aacrjournals.orgnih.govaacrjournals.org |

| Maximal Respiration Rate | Olaparib-resistant prostate cancer cells vs. parental cells | Increased | aacrjournals.orgnih.govaacrjournals.org |

| NAD+ Levels (under H₂O₂) | Human PBMCs + H₂O₂ | Prevented depletion | researchgate.netusp.br |

| ATP Levels (under H₂O₂) | Human PBMCs + H₂O₂ | Prevented depletion | researchgate.netusp.br |

| Mitochondrial Complex I | Glioblastoma cells | Inhibited | researchgate.netnih.gov |

| Glycolysis (ECAR) | Colonic epithelial cells (oxidative stress) | Enhanced | researchgate.net |

| Mitochondrial Function | Senescent murine macrophages | More severely impaired compared to non-senescent control cells | nih.gov |

Analysis of Signaling Pathways and Gene Expression Modulated by this compound

Olaparib's primary action is to disrupt DNA repair pathways, most notably by inhibiting homologous recombination (HR) spandidos-publications.com. This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), which in turn activates DNA damage response (DDR) signaling cascades. Specifically, Olaparib has been shown to activate checkpoint kinases such as ATM, ATR, Chk1, and Chk2, which are critical for orchestrating cell cycle arrest and initiating DNA repair or cell death pathways spandidos-publications.comiiarjournals.org.

The drug's impact extends to other signaling networks. For instance, Olaparib has been observed to enhance the signaling pathways of sirtuins in triple-negative breast cancer (TNBC) cells mdpi.com. In the context of resistance, altered signaling pathways, including those related to mitochondrial activity and oxidative phosphorylation, become prominent in cancer cells aacrjournals.orgnih.govaacrjournals.org. Furthermore, Olaparib has been implicated in modulating pathways such as the JAK2/STAT3 signaling pathway and epithelial-mesenchymal transition (EMT) in ovarian cancer, which can contribute to drug resistance tandfonline.com.

Gene expression profiling studies have revealed that Olaparib treatment can lead to significant changes in the expression of numerous genes, affecting pathways involved in metabolism, cancer progression, cell cycle regulation, and inflammatory responses dergipark.org.tr. The identification of specific gene expression biomarkers is also an area of research, aiming to predict sensitivity to Olaparib beyond BRCA mutations, suggesting that other genetic alterations can influence response aacrjournals.orgresearchgate.net. Combinations of Olaparib with other targeted agents, such as WEE1 inhibitors or CHK1 inhibitors, can further modulate DDR pathways, cell cycle checkpoints, and even miRNA expression, influencing processes like metastasis and drug resistance e-crt.orgmdpi.comjneonatalsurg.com.

Table 2: Key Signaling Pathways and Gene Expression Changes Modulated by Olaparib

| Pathway/Process | Modulation by Olaparib | Key Molecules/Genes Involved | Reference(s) |

| DNA Damage Response (DDR) | Induces DSBs, inhibits HR repair, traps PARP1 at damage sites | PARP1, γH2AX, ATM, ATR, Chk1, Chk2, RAD51, BRCA1/2, PARG, CtIP | spandidos-publications.come-crt.orgjneonatalsurg.combiomolther.orgnih.govijbs.com |

| Cell Cycle Regulation | Induces G2/M arrest, activates checkpoint kinases | Chk1, Chk2, CDK1, p21, Cyclin B1, WEE1 | spandidos-publications.come-crt.orgbiomolther.orgurologytimes.comaacrjournals.orgonclive.com |

| Sirtuin Signaling | Enhances in triple-negative breast cancer (TNBC) cells | Sirtuins | mdpi.com |

| Oxidative Phosphorylation | Enriched in resistant cells; potentially inhibited by Olaparib | Mitochondrial genes, Complex I | aacrjournals.orgnih.govaacrjournals.orgresearchgate.netnih.gov |

| Gene Expression Profile | Significant changes in metabolic, cancer, cell cycle, and TNF signaling pathways | Upregulated/Downregulated genes (e.g., NDUFA5, NDUFA6, NDUFS6) | dergipark.org.tr |

| JAK2/STAT3 Signaling | Activated in ovarian cancer cells, contributing to resistance | JAK2, STAT3, LCP1 | tandfonline.com |

| Homologous Recombination | Inhibited by Olaparib and combined therapies (e.g., with rapamycin (B549165), WEE1 inhibitors) | RAD51, BRCA1/2, CtIP, PKM2 | e-crt.orgnih.govijbs.comoncotarget.com |

Mechanisms of Cell Growth Regulation and Programmed Cell Death (Apoptosis) Induced by this compound in Cellular Models

Olaparib fundamentally regulates cell growth by inducing DNA damage that triggers cell cycle arrest and programmed cell death (apoptosis). Upon encountering DNA double-strand breaks, cancer cells treated with Olaparib often arrest in the G2/M phase of the cell cycle. This arrest is mediated by the activation of DDR pathways, including the Chk1 and Chk2 kinases, which can lead to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest spandidos-publications.come-crt.orgurologytimes.comaacrjournals.orgonclive.com. This cell cycle arrest provides a window for DNA repair, but in the context of HR deficiency, the overwhelming DNA damage can lead to apoptosis.

Olaparib-induced apoptosis is typically characterized by the activation of caspases, such as caspase-3, and the cleavage of PARP, a hallmark event in apoptotic signaling spandidos-publications.comiiarjournals.orgspandidos-publications.comnih.gov. The drug has been shown to induce apoptosis in various cancer types, including gastric cancer cells (specifically EBV-positive lines) via the caspase-3 signaling pathway iiarjournals.org, and in platinum-resistant ovarian cancer cells, often in combination with other agents like arsenic trioxide (ATO), which can induce both apoptosis and ferroptosis nih.gov.

Combination therapies involving Olaparib often demonstrate synergistic effects on cell growth inhibition and apoptosis induction. For instance, combining Olaparib with agents like carboplatin (B1684641) (CBP) and BKM120 has shown synergistic inhibition of triple-negative breast cancer (TNBC) cell growth spandidos-publications.com. Olaparib combined with rapamycin synergistically inhibits non-small cell lung cancer (NSCLC) and TNBC cell growth by blocking both single-strand break repair and HR oncotarget.com. Furthermore, Olaparib's effects on apoptosis can be enhanced when combined with compounds that further induce DNA damage or interfere with repair mechanisms, such as 5-fluorouracil (B62378) (5-FU) in mismatch repair-deficient colorectal cancer cells bohrium.com, or by inhibiting key metabolic enzymes like PKM2 in ovarian cancer cells ijbs.com.

Olaparib can also induce senescence, a state of irreversible cell cycle arrest. In sensitive prostate cancer cell lines, Olaparib treatment led to senescence, characterized by increased p21 expression and beta-galactosidase activity. Blocking this senescence pathway, for example, by inhibiting CDK1, promoted cell death in resistant cells, suggesting that targeting senescence could be a strategy to enhance Olaparib efficacy urologytimes.comonclive.com.

Table 3: Cell Growth Regulation and Apoptosis Mechanisms Induced by Olaparib

| Effect | Mechanism/Context | Key Molecules/Pathways Involved | Reference(s) |

| Cell Growth Inhibition | Synergistic effect with CBP/BKM120 in TNBC cells; synergistic with rapamycin in NSCLC/TNBC cells | DNA damage, cell cycle arrest, HR inhibition | spandidos-publications.comoncotarget.com |

| Cell Cycle Arrest | G2/M phase arrest in various cancer cells; abrogated by WEE1 inhibitors | Chk1/Chk2 activation, p21, CDK1, WEE1 | spandidos-publications.come-crt.orgbiomolther.orgurologytimes.comaacrjournals.orgonclive.com |

| Apoptosis Induction | PARP cleavage, caspase activation; induced in EBV-positive gastric cancer cells via caspase-3 pathway | Caspase 3, cleaved PARP, γH2AX, EBNA1-ATR-p38 MAPK signaling pathway | spandidos-publications.comiiarjournals.orgspandidos-publications.comnih.gov |

| Apoptosis Enhancement | Combination with Resveratrol, 5-FU (in MMR-deficient cells), siPKM2/Sk (in ovarian cancer cells) | Inhibition of HR pathway, G2/M arrest, increased DNA damage | nih.govijbs.combohrium.com |

| Senescence Induction | In sensitive cells; blocking senescence with CDK1 inhibition promotes cell death in resistant cells | p21, CDK1, γH2AX, cleaved-PARP | urologytimes.comonclive.com |

| Ferroptosis Induction | Combination with ATO in platinum-resistant ovarian cancer cells | Lipid peroxidation, ATO | nih.gov |

Compound List:

Olaparib (this compound)

Computational and Theoretical Chemistry Applications in Cid 156595058 Research

Quantum Chemical Studies of CID 156595058.

Due to the lack of specific studies on this compound, a detailed analysis of its electronic structure, molecular orbitals, reactivity, conformational landscape, and energetics cannot be provided.

Electronic Structure, Molecular Orbitals, and Reactivity Analysis.

No published research is available to detail the electronic properties of this compound.

Conformational Landscape and Energetics of this compound.

There are no available studies on the conformational preferences and energy profiles of this compound.

Molecular Dynamics (MD) Simulations of this compound Systems.

Without identified biological targets or interaction partners for this compound, and in the absence of any published simulation studies, a discussion on its behavior in complex systems is not possible.

Protein-CID 156595058 Complex Stability and Interaction Dynamics.

There is no information on the stability or dynamics of any protein complexes with this compound.

Ligand-Membrane Interactions and Transport Mechanism Modeling.

Modeling of ligand-membrane interactions and transport mechanisms for this compound has not been reported in the scientific literature.

Molecular Docking and Structure-Based Drug Design for this compound.

Molecular docking studies require a known target protein structure and a defined ligand structure. As no such information is available for this compound, this section cannot be completed.

Identification of Potential Novel Targets and Ligand-Receptor Docking Protocols.

A pivotal step in the early stages of drug discovery is the identification of biological targets to which a molecule like this compound might bind and exert a therapeutic effect. Computational approaches, particularly molecular docking, are instrumental in this process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, this involves predicting its binding mode and affinity within the binding sites of various known protein structures. This process can be conceptualized as a virtual screening campaign where a library of potential protein targets is screened against the structure of this compound.

The methodology of a typical ligand-receptor docking protocol for this compound would involve several key stages:

Preparation of the Ligand (this compound): The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation. This ensures that the geometry, stereochemistry, and charge distribution of the molecule are accurately represented.

Selection and Preparation of Receptor Targets: A panel of potential protein targets is selected based on existing biological data or therapeutic areas of interest. The three-dimensional structures of these proteins, often obtained from crystallographic or NMR studies, are prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: A search algorithm is employed to explore the conformational space of this compound within the defined binding site of each target protein. nih.gov This involves systematically evaluating a multitude of possible orientations and conformations.

Scoring and Ranking: A scoring function is then used to estimate the binding affinity for each generated pose. nih.gov These functions calculate a score that represents the strength of the interaction, allowing for the ranking of different poses and, more importantly, the ranking of different potential protein targets for this compound.

The results of such a docking study can be summarized in a table that highlights the most promising potential targets for this compound based on their docking scores.

| Potential Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Target A | -9.5 | Tyr123, Phe256 | Hydrogen Bond, Pi-Pi Stacking |

| Target B | -8.7 | Asp89, Arg312 | Salt Bridge, Hydrogen Bond |

| Target C | -7.2 | Leu45, Val98 | Hydrophobic Interaction |

This table is illustrative and represents the type of data that would be generated from a molecular docking study of this compound.

The identification of high-scoring targets through this in silico screening process provides a strong rationale for further experimental validation, thereby focusing laboratory efforts on the most promising avenues.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov In the context of this compound, a QSAR study would involve the synthesis and biological evaluation of a series of its analogues. The goal is to understand which structural features are critical for activity and to develop a predictive model for designing more potent compounds.

The process of a QSAR study for analogues of this compound would typically proceed as follows:

Analogue Design and Synthesis: A library of molecules structurally related to this compound is created. These analogues would feature systematic variations in different parts of the molecule, such as the core scaffold, linkers, and peripheral functional groups.

Biological Activity Testing: The synthesized analogues are then tested for their biological activity against a specific target, which may have been identified through the docking studies mentioned previously.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the observed biological activity. nih.gov

The resulting QSAR model can be represented by an equation that allows for the prediction of the activity of new, unsynthesized analogues of this compound. For example, a simplified QSAR equation might look like this:

Biological Activity = (c1 * Descriptor1) + (c2 * Descriptor2) - (c3 * Descriptor3) + constant

Where c1, c2, and c3 are coefficients that indicate the weight or importance of each descriptor.

Cheminformatics plays a crucial role in managing and analyzing the large datasets generated in QSAR studies. It involves the use of computational tools to store, retrieve, and analyze chemical information. For the this compound analogue series, cheminformatics tools would be used to:

Manage the chemical structures and associated biological data.

Calculate a wide array of molecular descriptors.

Perform statistical analysis to build and validate the QSAR model.

Visualize the structure-activity relationships, for instance, through activity landscape modeling. nih.gov

The insights gained from QSAR and cheminformatics analyses can be summarized in a data table that guides the next round of analogue design.

| Analogue ID | Modification from this compound | LogP | Molecular Weight | Biological Activity (IC50, µM) |

| This compound | - | 4.2 | 450.5 | 1.5 |

| Analogue 1 | Addition of a methyl group | 4.5 | 464.5 | 0.8 |

| Analogue 2 | Replacement of a phenyl ring with a pyridine | 3.8 | 451.5 | 2.3 |

| Analogue 3 | Introduction of a hydroxyl group | 3.9 | 466.5 | 0.5 |

This table is a hypothetical representation of data from a QSAR study on this compound analogues, illustrating how structural modifications affect physicochemical properties and biological activity.

By integrating computational and theoretical chemistry, from initial target identification through to the detailed analysis of structure-activity relationships, the research and development of compounds like this compound can be pursued in a more rational and efficient manner.

Advanced Spectroscopic and Biophysical Characterization Methodologies for Cid 156595058

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies.

There is no available NMR data to describe the solution-state structure or conformational flexibility of CID 156595058. Studies employing one-dimensional and two-dimensional NMR techniques, which would provide insights into its proton and carbon environments and through-bond and through-space correlations, have not been published. Similarly, there is no information on the use of NMR to study its interactions with potential binding partners.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Biology of this compound Complexes.

No crystal structures or cryo-EM maps have been deposited in structural databases for this compound, either in its unbound state or in a complex with a biological macromolecule. This gap in the data means that a high-resolution, atomic-level understanding of its three-dimensional architecture and its mode of interaction with any potential targets is absent.

Fluorescence and Circular Dichroism Spectroscopy for Ligand Binding and Conformational Changes.

The scientific literature lacks any studies that utilize fluorescence or circular dichroism spectroscopy to investigate the binding of this compound to proteins or other macromolecules. Such studies would be crucial for determining binding affinities and understanding any conformational changes that may occur upon binding.

Interdisciplinary Research Applications of Cid 156595058 in Material Science and Environmental Chemistry Mechanistic Focus

Development of CID 156595058 as a Probe for Environmental Monitoring.

Without any research data, the generation of detailed findings, data tables, or a list of related compound names is not feasible. It is possible that research on this compound is not in the public domain, is in very early stages, or that the compound is more commonly known by a different name or identifier in scientific literature.

Future Research Avenues and Conceptual Advances for Cid 156595058

Integration of Omics Technologies in CID 156595058 Mechanistic Research.The application of omics technologies such as genomics, proteomics, and metabolomics is predicated on having a known compound to study. These technologies are utilized to elucidate the biological effects and mechanisms of a substance. In the absence of any information on this compound, the integration of these powerful research tools cannot be conceptually applied.

Further investigation into the future research avenues for this compound is contingent on the primary disclosure of its chemical structure and fundamental biological properties in the scientific domain. Until such information becomes accessible, the proposed areas of research remain theoretical.

Q & A

Q. What cross-disciplinary methods address gaps in this compound research?

- Integrate cheminformatics (e.g., QSAR modeling) with in vivo pharmacokinetic studies to predict efficacy .

- Collaborate with computational biologists to simulate molecular interactions at scale .

Data Presentation and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.